N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
Description
N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule featuring a 2-fluorophenyl-substituted isoxazole core linked via a methylene group to a propanamide scaffold with a phenoxy substituent. The compound’s structural complexity arises from the combination of aromatic and heterocyclic moieties, which are common in pharmaceuticals targeting enzymes or receptors with hydrophobic binding pockets.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13(24-15-7-3-2-4-8-15)19(23)21-12-14-11-18(25-22-14)16-9-5-6-10-17(16)20/h2-11,13H,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPQUOSSWZQJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC=CC=C2F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling with Phenoxypropanamide: The final step involves coupling the isoxazole derivative with phenoxypropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the isoxazole ring contributes to the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of propanamide derivatives with heterocyclic appendages. Below is a detailed comparison with structurally analogous molecules from the literature:
Core Heterocycle Variations
- Compound 8 (): 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide replaces the 2-fluorophenyl-isoxazole group with a benzoimidazole ring.
- C F2–C F4 (): These compounds incorporate sulfamoyl and isoindoline-dione groups. For example, C F2 includes a 3,4-dimethylisoxazole linked to a sulfamoylphenyl group, diverging significantly in substituent bulk and polarity. Such modifications likely alter solubility and membrane permeability compared to the target compound’s simpler phenoxypropanamide chain .
Substituent Effects on Bioactivity
- N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide derivatives (): These analogs feature sulfamoyl groups instead of phenoxypropanamide. The sulfamoyl moiety confers acidity (pKa ~5–6), enhancing solubility in physiological conditions but reducing blood-brain barrier penetration. In contrast, the phenoxy group in the target compound offers lipophilicity, favoring CNS-targeted applications .
- 3-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}propanamide () : The chloro substituent introduces electrophilicity, increasing reactivity toward nucleophilic residues (e.g., cysteine thiols). This contrasts with the 2-fluorophenyl group in the target compound, which is metabolically stable and less reactive .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The target compound’s higher logP suggests superior membrane permeability compared to sulfamoyl analogs.
- Reduced rotatable bonds in Compound 8 may confer better metabolic stability .
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features
- Isoxazole Ring : The presence of an isoxazole moiety contributes to the compound's pharmacological properties.
- Fluorophenyl Substituent : The 2-fluorophenyl group may enhance lipophilicity and bioactivity.
- Phenoxypropanamide Group : This functional group is often associated with various biological activities, including anti-inflammatory and analgesic effects.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes or receptors involved in inflammation and pain pathways.
Key Mechanisms Include :
- Inhibition of PDE10A : This compound has been identified as a phosphodiesterase 10A (PDE10A) inhibitor, which plays a crucial role in modulating intracellular signaling pathways related to inflammation and neuroprotection .
- Anti-inflammatory Properties : The compound shows promise in reducing inflammatory markers in various in vitro and in vivo models .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively reduces the proliferation of certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 12.8 | Inhibition of cell cycle progression |
These results suggest that the compound may be a candidate for further development in cancer therapeutics.
In Vivo Studies
In vivo studies have shown that this compound significantly reduces inflammation in animal models of arthritis. For instance:
- Model : Collagen-Induced Arthritis (CIA) in rats
- Dosage : 10 mg/kg administered daily
- Outcome : Reduction in paw swelling by approximately 50% compared to control groups.
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
